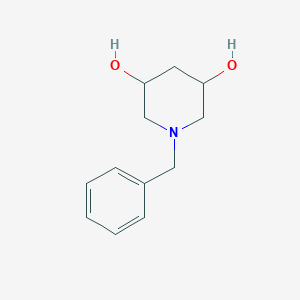

1-Benzylpiperidine-3,5-diol

Description

1-Benzylpiperidine-3,5-diol is a polyhydroxylated piperidine derivative that serves as a key intermediate in the synthesis of iminosugars, which are known for their glycosidase inhibitory activity . The compound features a piperidine ring substituted with hydroxyl groups at positions 3 and 5 and a benzyl group at position 1. Its synthesis involves regio- and stereoselective nucleophilic ring-opening of 1-benzyl-4,5-epoxypiperidine-3-ols (e.g., 9a-c) using reagents like benzylamine, thiophenol, or diallylamine in the presence of lithium perchlorate as a Lewis acid catalyst. Yields range from 55% to 78%, depending on the nucleophile and reaction conditions . The stereochemistry of the final product is controlled by the anti-conformation of the epoxide intermediate, adhering to the Fuerst-Plattner rule, which favors trans-diaxial ring-opening .

Properties

IUPAC Name |

1-benzylpiperidine-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTDOWDQPXVXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzylpiperidine-3,5-diol, specifically in its (3R,5R) and (3S,5S) configurations, is a chiral compound that has garnered attention for its diverse biological activities. This compound features a piperidine ring with a benzyl substituent and hydroxyl groups at the 3 and 5 positions, which are critical for its interaction with biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Benzylpiperidine-3,5-diol can be described by the following structural formula:

The presence of hydroxyl groups enhances its potential for hydrogen bonding, while the benzyl group contributes to lipophilicity, facilitating interactions with various biological receptors.

The biological activity of 1-benzylpiperidine-3,5-diol is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's hydroxyl groups can form hydrogen bonds with active sites on proteins, while the benzyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antiviral Activity

Research has demonstrated that derivatives of piperidine compounds exhibit antiviral properties. In particular, studies have shown that certain benzylpiperidine derivatives possess moderate antiviral activity against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1). For instance, a study evaluated several derivatives and found that specific compounds showed protective effects against CVB-2 and HSV-1 with cytotoxic concentrations ranging from 54 to 100 μM .

Neuroprotective Effects

1-Benzylpiperidine-3,5-diol has also been investigated for its neuroprotective properties. Compounds derived from this structure have been shown to counteract neurotoxicity induced by agents such as rotenone and NMDA in neuronal cell lines. For example, a series of novel ligands combining benzylpiperidine with dithiolane structures exhibited significant neuroprotective effects at low concentrations (below 1 μM), suggesting potential applications in treating neurodegenerative disorders .

Antimicrobial Activity

In addition to antiviral properties, studies have reported antimicrobial activities against various bacterial strains. Compounds based on the piperidine structure were evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Table of Biological Activities

| Activity | Target | Effect | Concentration (μM) |

|---|---|---|---|

| Antiviral | CVB-2 | Moderate protection | 92 |

| Antiviral | HSV-1 | Moderate protection | 54 |

| Neuroprotection | SH-SY5Y neuroblastoma cells | Counteracts neurotoxicity | < 1 |

| Antimicrobial | Staphylococcus aureus | Inhibition | Varies |

Synthesis and Evaluation

The synthesis of 1-benzylpiperidine-3,5-diol involves several chemical transformations that yield various derivatives with distinct biological activities. For example, structural modifications have been explored to enhance binding affinity to specific receptors or improve overall pharmacological profiles .

Scientific Research Applications

The biological activity of 1-benzylpiperidine-3,5-diol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enables hydrogen bonding, while the benzyl group facilitates hydrophobic interactions.

Potential Biological Activities

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

- Neuropharmacological Effects : Preliminary studies suggest neuroprotective properties, indicating potential applications in treating neurological disorders.

- Antioxidant Activity : The hydroxyl groups may confer antioxidant properties that protect cells from oxidative stress.

Case Study 1: Neuroprotective Effects

A study investigated the effects of 1-benzylpiperidine-3,5-diol on neuronal cells subjected to oxidative stress. The results indicated significant reduction in cell death and oxidative damage markers compared to untreated controls. The proposed mechanism involved upregulation of antioxidant enzymes.

Case Study 2: Enzyme Interaction

Another investigation analyzed the interaction of this compound with cytochrome P450 enzymes. The compound demonstrated selective inhibition of certain isoforms, suggesting its potential role in drug-drug interactions and personalized medicine approaches.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

1-Benzylpiperidine-3,5-diol exhibits structural and stereochemical similarities to other piperidine derivatives. Key comparisons include:

a) (3R,5R)-1-Benzylpiperidine-3,5-diol

- Differences : This stereoisomer, listed in , shares the same backbone but differs in the spatial arrangement of hydroxyl groups. Such stereochemical variations significantly impact biological activity, as enzyme binding sites often require specific stereochemistry .

b) 1-Benzyl-4-methylpiperidin-3-one (CAS 34737-89-8)

- Differences : Replaces the 3,5-diol groups with a 3-ketone and introduces a methyl group at position 3. The ketone group increases electrophilicity, altering reactivity in nucleophilic additions compared to the diol .

- Applications: Likely used in carbonyl chemistry rather than as an iminosugar precursor.

c) 1-Benzyl-3,5-bis(2-thienylmethylene)-4-piperidone

Physicochemical and Spectral Properties

- ¹H NMR : Signals at δ 16.5 (hydroxyl protons) and δ 50.7–73.4 (piperidine and benzyl protons) are characteristic of 10a-e . Thiophenyl derivatives (e.g., 10d ) show distinct aromatic signals, while ketone-containing analogues lack hydroxyl peaks.

- ¹³C NMR : Epoxide intermediates (9a-c ) exhibit signals at 50–60 ppm and 65 ppm, confirming their structure. Post-reaction, these signals shift due to substitution at C-4 .

- Melting Points : 10d has a high melting point (229–230°C), likely due to hydrogen bonding from thiophenyl and diol groups, whereas methyl or ketone derivatives may show lower melting points .

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 (Epoxidation): MCPBA acts as an electrophilic oxidizing agent, adding two epoxy groups across the diene system. The reaction proceeds stereospecifically, favoring a cis-diepoxide intermediate.

-

Step 2 (Cyclization): Heating induces ring closure via nucleophilic attack of the amine group on the epoxide, forming the piperidine ring. Solvent-free conditions minimize side reactions.

Advantages and Limitations

-

Advantages: High stereoselectivity, straightforward purification, and commercially available starting materials.

-

Limitations: Moderate yield due to competing side reactions during cyclization. MCPBA’s cost and sensitivity to moisture may hinder scalability.

Multi-Step Synthesis via Catalytic Hydrogenation and Chiral Resolution

Patent CN107021916B outlines a six-step synthesis starting from 3-methyl-5-hydroxypyridine, emphasizing catalytic hydrogenation and chiral resolution to achieve enantiomerically pure (3S,5S)-1-benzylpiperidine-3,5-diol.

Reaction Sequence

-

Quaternization: 3-Methyl-5-hydroxypyridine reacts with benzyl halide (Bn-X) in toluene at 80–120°C to form a quaternary ammonium salt.

-

Catalytic Hydrogenation: The salt undergoes hydrogenation at 5–10 MPa H₂ pressure using Pd-C or Ru-C in methanol, yielding racemic cis-3-methyl-5-hydroxypiperidine.

-

Sulfonylation: The hydroxyl group is protected as a sulfonate ester (e.g., mesylate or tosylate) using methanesulfonyl chloride in dichloromethane.

-

Nucleophilic Substitution: Benzylamine displaces the sulfonate group at 160–200°C, forming trans-3-methyl-5-benzylamino-1-sulfonylpiperidine.

-

Hydrolysis: Acidic hydrolysis with HCl/AcOH removes the sulfonyl group, yielding racemic trans-3-methyl-5-benzylaminopiperidine.

-

Chiral Resolution: Enzymatic or chromatographic methods separate enantiomers, achieving >99% optical purity for the (3S,5S)-isomer.

Key Parameters

Industrial Applicability

-

Cost Efficiency: Avoids expensive noble metals (e.g., PtO₂) used in alternative routes.

-

Scalability: Continuous hydrogenation and in-situ solvent recovery enhance process economics.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Catalyst | Yield (%) | Optical Purity |

|---|---|---|---|---|---|

| Epoxidation/Cyclization | 1,4-Pentadiene | 2 | MCPBA | 56.25 | Racemic |

| Multi-Step Synthesis | 3-Methyl-5-hydroxypyridine | 6 | Pd-C/Ru-C | 40 | >99% (3S,5S) |

Catalyst Performance

| Catalyst | Reaction Step | Temperature (°C) | Pressure (MPa) | Selectivity (%) |

|---|---|---|---|---|

| Pd-C | Hydrogenation | 80–120 | 5–10 | 92 |

| Ru-C | Hydrogenation | 100–120 | 5–10 | 88 |

Challenges and Innovations

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 1-Benzylpiperidine-3,5-diol in laboratory settings?

- Methodological Answer :

-

PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .

-

First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water for 15 minutes and remove contaminated clothing .

-

Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and moisture .

Hazard Preventive Measure Source Skin irritation Use fume hoods and avoid direct handling Inhalation risk Ensure lab ventilation ≥6 ACH (air changes/hour)

Q. How can researchers validate the structural integrity of 1-Benzylpiperidine-3,5-diol after synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., piperidine ring conformation) using single-crystal diffraction (e.g., ) .

- NMR Spectroscopy : Confirm proton environments via -NMR (e.g., benzyl protons at δ 7.2–7.4 ppm; diol protons at δ 3.5–4.0 ppm) and -NMR for carbonyl/carbon assignments .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H] at m/z 224.2) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for benzylpiperidine derivatives?

- Methodological Answer :

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK-293 cells) to resolve discrepancies between SDS reports (e.g., notes "toxicity unstudied," while states "no known hazards") .

- Metabolic Profiling : Use hepatic microsomes to assess metabolite formation (e.g., CYP450-mediated oxidation) and potential reactive intermediates .

- Cross-Study Comparison : Align experimental conditions (e.g., purity >98%, solvent systems) to isolate compound-specific effects .

Q. What strategies optimize the synthetic yield of 1-Benzylpiperidine-3,5-diol under varying reaction conditions?

- Methodological Answer :

-

Catalyst Screening : Test palladium/charcoal (10% w/w) for hydrogenation efficiency in reducing nitro or keto intermediates .

-

Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) for diastereoselectivity in aldol condensation steps .

-

Temperature Control : Maintain reactions at 0–5°C to minimize side-product formation (e.g., over-oxidation) .

Parameter Optimal Range Impact on Yield Source Reaction pH 6.5–7.0 Prevents diol decomposition Stirring rate 500–700 rpm Enhances mixing efficiency

Q. How can researchers design experiments to evaluate the biological activity of 1-Benzylpiperidine-3,5-diol?

- Methodological Answer :

- Target Identification : Screen against β-amyloid aggregation (via Thioflavin-T assay) or NF-κB inhibition (luciferase reporter assays) based on structural analogs .

- Dose-Response Studies : Test 0.1–100 µM concentrations in cell-based models (e.g., neuronal cultures for neuroprotective effects) .

- SAR Analysis : Modify substituents (e.g., fluorobenzyl groups) to correlate structure with activity (e.g., IC values) .

Data Contradiction Analysis

Q. Why do ecotoxicological profiles for benzylpiperidine derivatives lack consensus in the literature?

- Methodological Answer :

- Data Gaps : Most SDS lack ecotoxicity data (e.g., and state "no information available") due to limited regulatory requirements for research chemicals .

- Predictive Modeling : Apply QSAR models (e.g., EPI Suite) to estimate biodegradability () and aquatic toxicity (LC) .

- Experimental Validation : Perform Daphnia magna acute toxicity tests (OECD 202) to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.